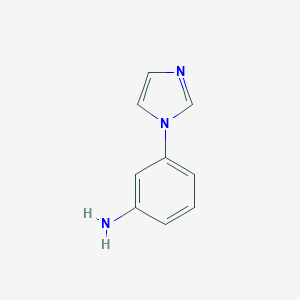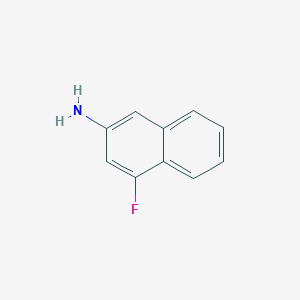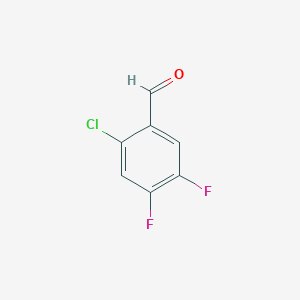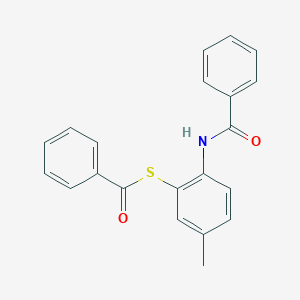
S-(2-Benzoylamino-5-methylphenyl)thiobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-Benzoylamino-5-methylphenyl)thiobenzoate, also known as BMBT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of S-(2-Benzoylamino-5-methylphenyl)thiobenzoate is not fully understood, but it is believed to involve the inhibition of bacterial and fungal cell wall synthesis, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
S-(2-Benzoylamino-5-methylphenyl)thiobenzoate has been shown to have various biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the induction of apoptosis in cancer cells, and the inhibition of angiogenesis. Additionally, S-(2-Benzoylamino-5-methylphenyl)thiobenzoate has been shown to exhibit antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using S-(2-Benzoylamino-5-methylphenyl)thiobenzoate in lab experiments is its relatively simple synthesis method. Additionally, S-(2-Benzoylamino-5-methylphenyl)thiobenzoate has shown promising results in various scientific research studies, making it a potential candidate for further investigation. However, one limitation of using S-(2-Benzoylamino-5-methylphenyl)thiobenzoate in lab experiments is its potential toxicity, which may require further investigation.
Direcciones Futuras
There are several potential future directions for the study of S-(2-Benzoylamino-5-methylphenyl)thiobenzoate. One potential direction is the investigation of its potential as a therapeutic agent for various bacterial and fungal infections. Additionally, further investigation into its anticancer properties may lead to the development of new cancer treatments. Finally, the investigation of its antioxidant and anti-inflammatory properties may lead to the development of new therapies for various diseases.
Métodos De Síntesis
S-(2-Benzoylamino-5-methylphenyl)thiobenzoate can be synthesized through a multi-step process involving the reaction of 2-amino-5-methylbenzoic acid with thionyl chloride and subsequent reactions with benzoyl chloride and thiourea. The final product is obtained through recrystallization.
Aplicaciones Científicas De Investigación
S-(2-Benzoylamino-5-methylphenyl)thiobenzoate has been used in various scientific research studies due to its potential applications in the field of organic synthesis, as well as its antibacterial, antifungal, and anticancer properties. S-(2-Benzoylamino-5-methylphenyl)thiobenzoate has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, S-(2-Benzoylamino-5-methylphenyl)thiobenzoate has been shown to exhibit cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment.
Propiedades
Número CAS |
112308-06-2 |
|---|---|
Fórmula molecular |
C21H17NO2S |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
S-(2-benzamido-5-methylphenyl) benzenecarbothioate |
InChI |
InChI=1S/C21H17NO2S/c1-15-12-13-18(22-20(23)16-8-4-2-5-9-16)19(14-15)25-21(24)17-10-6-3-7-11-17/h2-14H,1H3,(H,22,23) |
Clave InChI |
SFJFUQHIPZGZIK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)SC(=O)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)SC(=O)C3=CC=CC=C3 |
Sinónimos |
S-(2-BenzoylaMino-5-Methylphenyl)thiobenzoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-4-amino-2-[[(2S)-2-azaniumyl-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoate](/img/structure/B171930.png)
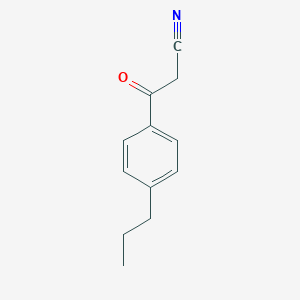
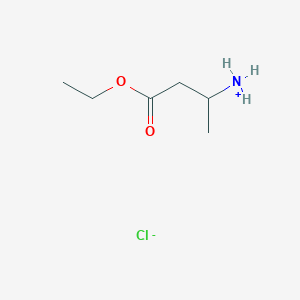
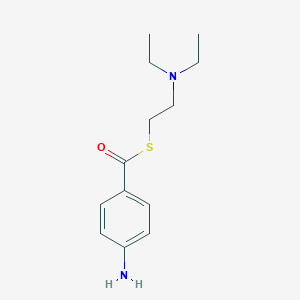
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B171935.png)
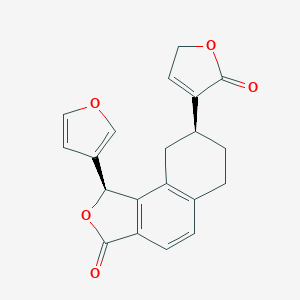
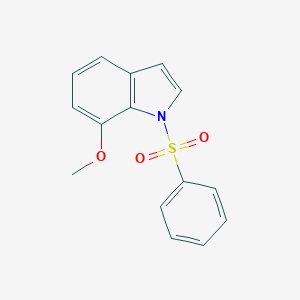
![tert-butyl 4-(3H-imidazo[4,5-c]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B171940.png)
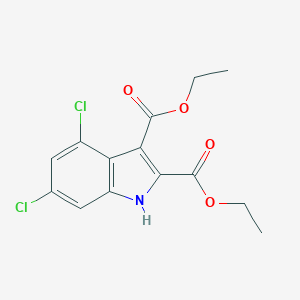
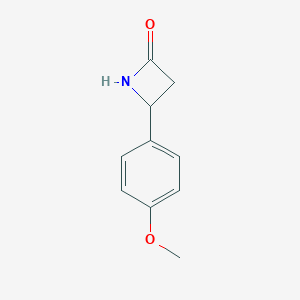
![N-[8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B171948.png)
